molecular formula C10H10BrFO2 B8379750 (5-Bromo-4-fluoro-2-methyl-phenyl)-acetic acid methyl ester

(5-Bromo-4-fluoro-2-methyl-phenyl)-acetic acid methyl ester

Cat. No. B8379750
M. Wt: 261.09 g/mol
InChI Key: VGEIQAMFQOIIOU-UHFFFAOYSA-N
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Patent
US08722578B2

Procedure details

To a solution of 1-bromo-2-fluoro-4-methyl-5-(2,2,2-trichloro-ethyl)-benzene (29.2 g) in methanol (100 ml) is added a sodium methoxide solution (30% in methanol, 78.2 ml) dropwise. The reaction mixture is stirred at reflux for 24 hours, cooled to 5° C. and treated with concentrated sulfuric acid (13.2 ml) dropwise. After further warming to reflux for 21 hours, the mixture is concentrated and the residue diluted with water/ethyl acetate. The aqueous layer is extracted with ethyl acetate, the combined organic layers are washed with brine, dried over sodium sulfate and concentrated. The residue is purified by chromatography on silica gel (ethyl acetate/cyclohexane 1:3). Yield: 18.76 g of (5-bromo-4-fluoro-2-methyl-phenyl)-acetic acid methyl ester as an oil.
Name
1-bromo-2-fluoro-4-methyl-5-(2,2,2-trichloro-ethyl)-benzene
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
78.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9](Cl)(Cl)Cl)[C:5]([CH3:13])=[CH:4][C:3]=1[F:14].[CH3:15][O-:16].[Na+].S(=O)(=O)(O)[OH:19]>CO>[CH3:15][O:16][C:9](=[O:19])[CH2:8][C:6]1[CH:7]=[C:2]([Br:1])[C:3]([F:14])=[CH:4][C:5]=1[CH3:13] |f:1.2|

Inputs

Step One
Name
1-bromo-2-fluoro-4-methyl-5-(2,2,2-trichloro-ethyl)-benzene
Quantity
29.2 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)CC(Cl)(Cl)Cl)C)F
Name
sodium methoxide
Quantity
78.2 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After further warming
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 21 hours
Duration
21 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
ADDITION
Type
ADDITION
Details
the residue diluted with water/ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (ethyl acetate/cyclohexane 1:3)

Outcomes

Product
Name
Type
Smiles
COC(CC1=C(C=C(C(=C1)Br)F)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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